3-苯基环丁烯酮

描述

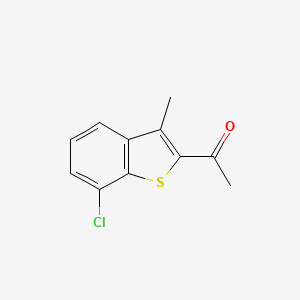

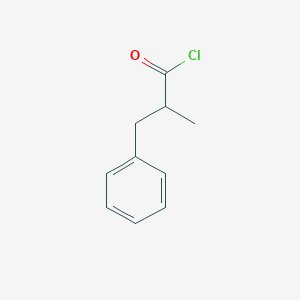

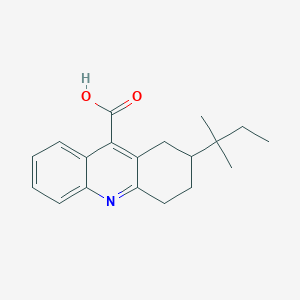

3-Phenylcyclobutenone is a chemical compound with the formula C10H8O . It has a molecular weight of 144.1699 .

Synthesis Analysis

3-Phenylcyclobutenone can be synthesized from 2,2-dichloro3-phenylcyclobutenone . It is also known to undergo oxidation to afford the corresponding lactones .Molecular Structure Analysis

The IUPAC Standard InChI for 3-Phenylcyclobutenone isInChI=1S/C10H8O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-6H,7H2 . This structure is also available as a 2d Mol file or as a computed 3d SD file . Chemical Reactions Analysis

Cyclobutenones, such as 3-Phenylcyclobutenone, possess unique reactivity due to their inherent high ring strain . They readily undergo ring opening under a variety of conditions, including thermolysis, photolysis, and transition metal catalysis, to afford reactive intermediates that can be trapped with nucleophiles, dienophiles, and unsaturated bonds .科学研究应用

1. 药物化学中的特权支架

与 3-苯基环丁烯酮密切相关的 3-苯基香豆素已被认为是药物化学中的一个重要支架。它们广泛用于有机和药物化学中,特别是在新候选药物的设计中。这一系列杂环分子展示了广泛的应用,从它们的天然来源和多样化的合成程序到它们的药理学潜力 (Matos, Uriarte, 和 Santana,2021 年)。

2. 在药物发现中的作用

3-苯基环丁烯酮衍生物,特别是具有双环[1.1.1]戊烷 (BCP) 结构的衍生物,在药物发现中至关重要。它们为药物开发提供了独特的化学空间,有助于产生具有良好被动渗透性、高水溶性和改善的代谢稳定性的类药物分子。对这些化合物进行功能化的方法仍然是研究的一个关键领域,增强了它们在药物化学中的用途 (Kanazawa, Maeda, 和 Uchiyama,2017 年)。

3. 在化学合成中的反应性

像 3-苯基环丁烯酮这样的环丁烯酮化合物的反应性高,使它们在化学反应(例如狄尔斯-阿尔德反应)中有效。它们已成功地用于对映选择性反应中,有助于合成复杂的有机化合物,包括药物 (Yan 等人,2020 年)。

4. 有机合成进展

3-苯基环丁烯酮及其衍生物在高级有机合成中发挥着重要作用。它们在不同类型的反应中充当有价值的中间体,利用其固有的应变能进行各种环合和转化过程。这种用途突出了它们在开发新型合成方法中的重要性 (陈、单、聂和饶,2015 年)。

5. 催化应用

3-苯基环丁烯酮衍生物独特的结构属性促进了它们在催化中的应用。它们在催化过程中被探索为合成子,例如涉及碳碳键活化的过程。这一方面在开发高效和选择性催化系统中至关重要 (Pareek 和 Sunoj,2016 年)。

属性

IUPAC Name |

3-phenylcyclobut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOQFIKQFGCRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191758 | |

| Record name | 3-Phenylcyclobutenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38425-47-7 | |

| Record name | 3-Phenylcyclobutenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcyclobutenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 3-phenylcyclobutenone and its derivatives?

A1: Several synthetic approaches have been explored:

- Cycloaddition reactions: 1,1-Difluoro-2,2-dichloro-3-phenylcyclobutene, synthesized via the cycloaddition of phenylacetylene and 1,1-difluoro-2,2-dichloroethylene, serves as a precursor to 2,2-dichloro-3-phenylcyclobutenone upon hydrolysis. []

- Rearrangement reactions: Heating 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene with triethylamine leads to the formation of 1,1-difluoro-2,4-dichloro-3-phenylcyclobutene, which yields 2,4-dichloro-3-phenylcyclobutenone upon hydrolysis. []

Q2: How do halogen substituents influence the reactivity of 3-phenylcyclobutenones?

A2: Halogen substituents play a crucial role in the reactivity of 3-phenylcyclobutenones:

- Ring-opening reactions: The presence and position of halogens significantly impact the ring-opening reactions of 3-phenylcyclobutenones in acidic and basic conditions. [] For instance, 2,4-Dichloro-3-phenylcyclobutenone undergoes base-induced ring opening, yielding 2,4-dichloro-3-phenyl-3-butenoic acid. [, ]

- Nucleophilic displacement and rearrangement: 2,2-Dihalo-3-phenylcyclobutenones undergo rearrangement to their respective 2,4-dihalo isomers upon reacting with alkali halides or triethylamine. [] This highlights the influence of halogens on the reactivity and stability of different isomers.

Q3: What interesting reactions does 2,4-dichloro-3-phenylcyclobutenone undergo?

A3: 2,4-Dichloro-3-phenylcyclobutenone exhibits intriguing reactivity:

- Racemization: Optically active 2,4-dichloro-3-phenylcyclobutenone undergoes racemization, suggesting a mechanism involving the reversible formation of (1-phenyl-2-chloroethenyl)-chloroketene. []

- Resistance to enol acetate formation: Unlike other ketones, 2,4-dichloro-3-phenylcyclobutenone resists forming 1-acetoxy-2,4-dichloro-3-phenylcyclobutadiene under conditions favoring enol acetate formation. []

Q4: What structural insights are available for 2,2-dichloro-3-phenylcyclobutenone?

A4: The crystal and molecular structure of 2,2-dichloro-3-phenylcyclobutenone have been elucidated using X-ray crystallography. [] The molecule exhibits a nearly planar conformation, with only the chlorine atoms deviating from the plane. Notably, the bond lengths suggest significant conjugation between the benzene ring and the cyclobutenone moiety. []

Q5: How does phenylcyclobutadienoquinone react with methanol?

A5: Phenylcyclobutadienoquinone reacts with methanol, yielding three distinct products: 2,4-dimethoxy-3-phenylcyclobutenone, 3-phenyl-4-hydroxy-4-methoxy-2-butenoic acid lactone, and dimethyl phenylsuccinate. [] The product distribution is temperature-dependent, suggesting a common intermediate, 2-hydroxy-2-methoxy-3-phenylcyclobutenone, in their formation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid](/img/structure/B3382996.png)

![4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3383008.png)